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chloride

Cat. No.: B1245204

For Researchers, Scientists, and Drug Development Professionals

Trihexyltetradecylphosphonium chloride ([Pess614]Cl) is a quaternary phosphonium salt
classified as an ionic liquid. Its molecular structure, featuring a central phosphorus atom
bonded to three hexyl chains and one tetradecyl chain, imparts a significant hydrophobic
character, making it a subject of interest in various scientific and industrial fields, including drug
delivery and formulation. This technical guide provides an in-depth analysis of the
hydrophobicity of trihexyltetradecylphosphonium chloride, summarizing key quantitative
data, detailing relevant experimental protocols, and visualizing associated mechanisms.

Physicochemical Properties and Hydrophobicity

The hydrophobicity of a compound is a critical determinant of its behavior in biological and
chemical systems. For trihexyltetradecylphosphonium chloride, its pronounced nonpolar
nature is a direct consequence of the long alkyl chains attached to the phosphonium cation.
This structural feature governs its solubility, surface activity, and interactions with biological
membranes.

Table 1: Physicochemical Properties of Trihexyltetradecylphosphonium Chloride
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Property Value Reference
CAS Number 258864-54-9 [1][21[3]
Molecular Formula C32HesCIP [1112]14]
Molecular Weight 519.31 g/mol [1114]
Appearance Clear to pale yellow liquid [2]

Melting Point < Room Temperature [1]

Density (at 20-25 °C) 0.88 - 0.895 g/mL [1112]
Viscosity (at 25 °C) 1824 cP [1]
Predicted logP 9.1-12.69 [5]

The octanol-water partition coefficient (logP) is a widely accepted measure of a compound's
hydrophobicity. While experimentally determined logP values for
trihexyltetradecylphosphonium chloride are not readily available in the cited literature,
predicted values range from 9.1 to 12.69, indicating a very high preference for the lipid phase
over the aqueous phase.[5]

Surface Activity and Micellization

Due to its amphiphilic nature, possessing a charged, hydrophilic phosphonium head and long,
hydrophobic alkyl tails, trihexyltetradecylphosphonium chloride exhibits surface-active
properties. This means it can align at interfaces, such as air-water or oil-water, and reduce
surface or interfacial tension. Above a certain concentration in a solution, known as the critical
micelle concentration (CMC), these molecules self-assemble into spherical structures called
micelles.

While a specific experimental CMC value for trihexyltetradecylphosphonium chloride in an
agueous solution is not provided in the search results, its structural similarity to other long-
chain ionic liquids suggests it will form micelles. This behavior is crucial for its application as a
solubilizing agent, where it can encapsulate poorly water-soluble drug molecules within the
hydrophobic core of its micelles, thereby increasing their apparent solubility in aqueous media.

[3]
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Role in Drug Delivery

The hydrophobicity and surfactant properties of trihexyltetradecylphosphonium chloride
make it a promising excipient in drug delivery systems. Its potential applications include
enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) and
facilitating their transport across biological membranes.[2][3]

Mechanism of Enhanced Drug Solubility

The proposed mechanism for enhancing drug solubility involves the formation of micelles that

can encapsulate hydrophobic drug molecules.

Aqueous Environment Above CMC
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Figure 1. Proposed mechanism of drug solubilization by trihexyltetradecylphosphonium

chloride.

Potential as a Permeation Enhancer

The interaction of trihexyltetradecylphosphonium chloride with the lipid bilayers of cell
membranes is a key aspect of its potential as a permeation enhancer. While specific studies on
this compound are limited, the general mechanism for similar cationic surfactants involves the
disruption of the ordered lipid structure, thereby increasing membrane fluidity and permeability.
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Figure 2. Hypothetical mechanism of skin penetration enhancement by
trihexyltetradecylphosphonium chloride.

Experimental Protocols
Determination of Octanol-Water Partition Coefficient

(logP)

A standard method for the experimental determination of logP for ionic liquids is the shake-flask
method followed by quantification using a suitable analytical technique.

Workflow for logP Determination:
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Preparation

Prepare octanol-saturated water
and water-saturated octanol.

:

Dissolve a known concentration of
[Pess14]Cl in the aqueous phase.

Equilibration

Mix the aqueous and octanol phases
in a separatory funnel.

'

Shake vigorously for a set period
(e.g., 24 hours) to reach equilibrium.

l

Allow phases to separate completely.

Anzvsis

Carefully separate the aqueous
and octanol phases.

'

Determine the concentration of [Pees14]Cl
in each phase using a suitable analytical
method (e.g., HPLC-UV, LC-MS).

Calculation

Calculate logP as:
logP = log([Concentration in Octanol] /
[Concentration in Water])

Click to download full resolution via product page
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Figure 3. Experimental workflow for the determination of the octanol-water partition coefficient
(logP).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that
changes abruptly at the onset of micelle formation. Surface tensiometry is a common and direct

method.

Workflow for CMC Determination by Surface Tensiometry:

Sample Preparation

Prepare a series of aqueous solutions of
[Pes614]Cl with increasing concentrations.

Measu;ement

Measure the surface tension of each
solution using a tensiometer (e.g.,
Du Nouy ring or Wilhelmy plate method).

Data Analysis

Plot surface tension as a function of the
logarithm of the [Pse614]Cl concentration.

l

Identify the point of inflection in the plot,
where the surface tension becomes
relatively constant with increasing concentration.

l

The concentration at this inflection point
is the Critical Micelle Concentration (CMC).
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Figure 4. Experimental workflow for the determination of the Critical Micelle Concentration
(CMQC).

Conclusion

Trihexyltetradecylphosphonium chloride is a highly hydrophobic ionic liquid with significant
potential in pharmaceutical sciences, particularly in the formulation and delivery of poorly
soluble drugs. Its pronounced surface activity and ability to form micelles are central to its
function as a solubilizing agent. Furthermore, its interaction with lipid membranes suggests its
utility as a permeation enhancer. Further experimental studies are warranted to precisely
determine its logP and CMC in aqueous systems and to fully elucidate its mechanisms of
action in specific drug delivery applications. This technical guide provides a foundational
understanding of the hydrophobic characteristics of trihexyltetradecylphosphonium chloride
to support ongoing research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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